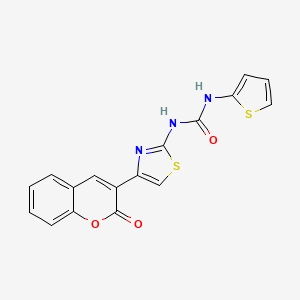
1-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a molecular formula of C17H11N3O3S2. It contains multiple functional groups including a chromen-3-yl group, a thiazol-2-yl group, and a thiophen-2-yl group. It is part of a class of compounds known as quinazolinones and quinazolines, which have been found to possess a wide spectrum of biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various carbon electrophiles . For instance, a series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives were synthesized from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The chromen-3-yl group, thiazol-2-yl group, and thiophen-2-yl group contribute to its unique structure.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its various functional groups. For instance, the thiazol-2-yl group could potentially undergo reactions with electrophiles .Scientific Research Applications
Synthesis and Biological Activities : A study by Shankar et al. (2017) reports the synthesis of novel derivatives of this compound and their evaluation for anti-microbial activity and cytotoxicity. These derivatives showed promising anti-microbial activity against selected bacterial strains and moderate to good effectiveness against a fungal pathogen. Additionally, some derivatives exhibited significant cytotoxicity against cervical cancer cell lines (Shankar et al., 2017).
Antioxidant and Anticholinesterase Activities : Kurt et al. (2015) synthesized a series of coumarylthiazole derivatives with inhibitory effects on acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications for neurodegenerative diseases. These compounds also showed strong antioxidant activity (Kurt et al., 2015).
Antioxidant Determination : Abd-Almonuim et al. (2020) focused on the antioxidant activity of a coumarin derivative of this compound, revealing high antioxidant activity with significant scavenging ability against DPPH radicals (Abd-Almonuim et al., 2020).
Antimicrobial Activity : Research by Prajapati et al. (2015) explored the in vitro antibacterial and antifungal activities of synthesized derivatives, finding good to moderate activity against specific microbial strains (Prajapati et al., 2015).
Cytotoxic Activity : Gomha and Khalil (2012) demonstrated the successful synthesis of novel thiazole derivatives bearing a coumarin nucleus using ultrasound irradiation. The cytotoxic activities of these derivatives were evaluated, with one compound showing potent activity against human keratinocytes (Gomha & Khalil, 2012).
Antibacterial and Antioxidant Activities : A study by Mahmoodi and Ghodsi (2017) on thiazolyl-pyrazole-biscoumarin compounds demonstrated good biological capacity in comparison to reference compounds, showing both antibacterial and antioxidant properties (Mahmoodi & Ghodsi, 2017).
Mechanism of Action
Properties
IUPAC Name |
1-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-15-11(8-10-4-1-2-5-13(10)23-15)12-9-25-17(18-12)20-16(22)19-14-6-3-7-24-14/h1-9H,(H2,18,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGRMACLVNRCOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)NC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
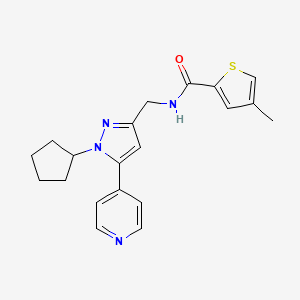
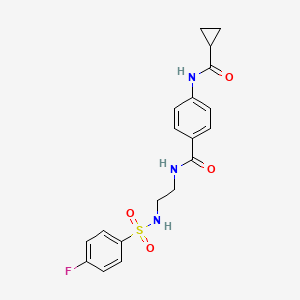
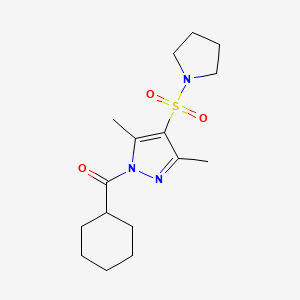
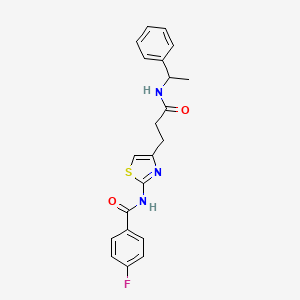
![6-Oxo-2-{4-[3-(trifluoromethyl)phenoxy]phenyl}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2376356.png)
![1,1-Difluorospiro[2.3]hexan-5-amine hydrochloride](/img/structure/B2376358.png)
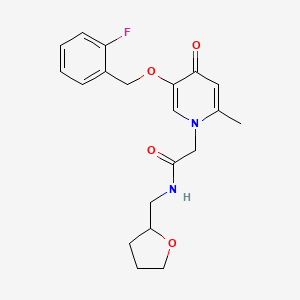

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)
amine](/img/structure/B2376366.png)
![methyl 4-{[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2376369.png)



